molecular formula C20H23NO B4038561 Biphenyl-4-yl(2-ethylpiperidin-1-yl)methanone

Biphenyl-4-yl(2-ethylpiperidin-1-yl)methanone

Cat. No.: B4038561
M. Wt: 293.4 g/mol
InChI Key: RUWKBGJZNWSVGT-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(2-ethylpiperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives It features a biphenyl group attached to a piperidine ring via a methanone linkage

Scientific Research Applications

Biphenyl-4-yl(2-ethylpiperidin-1-yl)methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl(2-ethylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods, such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Coupling of Biphenyl and Piperidine: The final step involves the coupling of the biphenyl group with the piperidine ring via a methanone linkage. This can be achieved through a Friedel-Crafts acylation reaction, where the biphenyl group is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(2-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methylene derivatives.

    Substitution: Formation of various substituted biphenyl or piperidine derivatives.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of Plasmodium falciparum by interfering with key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl(2-ethylpiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and piperidine moieties contribute to its versatility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-2-19-10-6-7-15-21(19)20(22)18-13-11-17(12-14-18)16-8-4-3-5-9-16/h3-5,8-9,11-14,19H,2,6-7,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWKBGJZNWSVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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